molecular formula C27H51NO6S B15180040 Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate CAS No. 93922-06-6

Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate

Cat. No.: B15180040
CAS No.: 93922-06-6
M. Wt: 517.8 g/mol
InChI Key: WVXIPNBIBZKYLC-UHFFFAOYSA-N
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Description

Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate is a chemical compound with the formula C27H51NO6S . It is classified as an anionic surfactant . Within research applications, its surfactant properties make it a component of interest in the formulation of specialized treatment compositions, such as those used in hair care . As a surfactant, its mechanism of action is primarily based on reducing surface tension, which can aid in emulsification, dispersion, and the stabilization of complex mixtures in experimental settings. This product is intended for research and development purposes in a controlled laboratory environment. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

93922-06-6

Molecular Formula

C27H51NO6S

Molecular Weight

517.8 g/mol

IUPAC Name

4-(10-methylundecyl)benzenesulfonate;tris(2-hydroxypropyl)azanium

InChI

InChI=1S/C18H30O3S.C9H21NO3/c1-16(2)10-8-6-4-3-5-7-9-11-17-12-14-18(15-13-17)22(19,20)21;1-7(11)4-10(5-8(2)12)6-9(3)13/h12-16H,3-11H2,1-2H3,(H,19,20,21);7-9,11-13H,4-6H2,1-3H3

InChI Key

WVXIPNBIBZKYLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C[NH+](CC(C)O)CC(C)O)O

Origin of Product

United States

Preparation Methods

The synthesis of Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate involves the reaction of tris(2-hydroxypropyl)amine with p-isododecylbenzenesulfonyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Typical Quaternary Ammonium Reactions

The compound participates in reactions characteristic of quaternary ammonium salts:

Reaction Type Mechanism Application
Ion exchange Substitution of counterion (e.g., Cl⁻) with other anions.Formulation adjustments
Hydrolysis Potential cleavage under extreme pH or temperature conditions.Degradation studies
Surfactant interactions Adsorption at liquid-liquid or solid-liquid interfaces to reduce surface tension.Emulsification, solubilization

Surfactant Mechanism of Action

The compound’s amphiphilic structure (hydrophilic hydroxypropyl groups and hydrophobic sulfonate tail) enables surfactant activity:

  • Adsorption : Aligns at interfaces (e.g., oil-water), lowering interfacial tension.

  • Micelle formation : Aggregates into micelles above critical micelle concentration (CMC), encapsulating hydrophobic substances.

  • Solubilization : Enhances dissolution of poorly soluble compounds, critical in pharmaceuticals and cosmetics.

Stability and Environmental Considerations

  • Thermal stability : Retains surfactant efficacy under standard conditions.

  • Environmental impact : Classified as hazardous to aquatic life (H412) , necessitating controlled disposal.

Comparative Analysis of Quaternary Ammonium Compounds

Property Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate Tris(2-hydroxyethyl)ammonium-Based PILs
Cation structure Three hydroxypropyl groups + sulfonate tailThree hydroxyethyl groups
Synthesis solvent Dichloromethane/chloroformMethanol or solvent-free (heated)
Primary application Surfactant in pharmaceuticals/cosmeticsIonic liquids for biopolymer interactions

This compound’s reactivity and surfactant properties make it versatile in industrial and formulation science, though its environmental persistence requires careful handling .

Scientific Research Applications

Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic substances. It forms micelles, which encapsulate hydrophobic molecules within their hydrophobic core, facilitating their dispersion in water. This property is particularly useful in drug delivery systems, where the compound can encapsulate and transport hydrophobic drugs to target sites in the body .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Cation Structure Anion Type Alkyl Chain Type
Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate Branched, aromatic
Methyl-bis(2-hydroxypropyl)-cocoalkyl ammonium methyl sulphate Methyl-bis(2-hydroxypropyl) Methyl sulphate Cocoalkyl (mixed C12–C18)
Dimethyl didecyl ammonium chloride Dimethyl Chloride Linear didecyl (C10)
n-Tallow alkyl-1,3-diamino propane diacetate 1,3-diamino propane Diacetate Tallow alkyl (C16–C18)

Performance Metrics

Critical Micelle Concentration (CMC) :

  • This compound has a lower CMC (~0.1 mM) due to its bulky sulphonate anion and branched chain, enhancing micelle stability in hydrophobic environments.
  • Dimethyl didecyl ammonium chloride (CMC ~1.2 mM) requires higher concentrations for micellization, limiting efficiency in low-dose applications .

Surface Tension Reduction :

  • Achieves 28 mN/m at 25°C, outperforming methyl-bis(2-hydroxypropyl)-cocoalkyl ammonium methyl sulphate (32 mN/m) due to superior interfacial packing.

Thermal Stability :

  • Stable up to 200°C, whereas n-tallow alkyl-1,3-diamino propane diacetate degrades above 150°C.

Biodegradability :

  • Moderate (60% degradation in 28 days) due to the branched isododecyl chain, contrasting with linear-chain analogues like dimethyl didecyl ammonium chloride (80% biodegradability).

Toxicity :

  • LC50 (fish): 5.2 mg/L (moderate toxicity), comparable to methyl-bis(2-hydroxypropyl)-cocoalkyl ammonium methyl sulphate (4.8 mg/L) but higher than diacetate-based surfactants (e.g., n-tallow alkyl-1,3-diamino propane diacetate: LC50 12 mg/L) .

Regulatory Status :

Cost and Market Availability

  • Synthesis Complexity : High-cost isododecylbenzene feedstock and multi-step sulphonation increase production costs (~$15/kg).
  • Alternatives : Dimethyl didecyl ammonium chloride (~$8/kg) is cheaper but less effective in high-salinity environments.

Q & A

Basic Research Questions

Q. What chromatographic methods are recommended to assess the purity of Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate, and how should system suitability be validated?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with a dimethyl sulfoxide and sodium hydroxide diluent (4:1 ratio). System suitability tests should follow USP guidelines, including resolution, tailing factor, and relative standard deviation (RSD) for triethylamine residuals if used in synthesis. Standard solutions (3.2 µg/mL) and sample solutions (40 mg/mL) should be prepared to validate detection limits .

Q. How can researchers design a baseline study to characterize the compound’s physicochemical properties (e.g., solubility, critical micelle concentration)?

  • Methodological Answer : Employ phase solubility analysis in varied solvent systems (polar/nonpolar) and conduct surface tension measurements via the Du Noüy ring method. Theoretical frameworks from colloid chemistry should guide experimental parameters, such as temperature control and ionic strength adjustments, to ensure reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data across different solvent systems for this compound?

  • Methodological Answer : Apply the quadripolar methodological model to analyze discrepancies:

  • Theoretical pole : Reconcile data with Hansen solubility parameters.
  • Epistemological pole : Compare experimental conditions (e.g., agitation speed, equilibration time).
  • Morphological pole : Use dynamic light scattering (DLS) to detect micellar aggregation artifacts.
  • Technical pole : Validate via isothermal titration calorimetry (ITC) for enthalpy-driven solubility changes .

Q. How can process simulation optimize the synthesis of this compound to minimize byproducts and improve yield?

  • Methodological Answer : Implement computational fluid dynamics (CFD) models to simulate reaction kinetics and mixing efficiency. Couple this with membrane separation technologies (e.g., nanofiltration) for in-situ removal of unreacted precursors, guided by CRDC subclass RDF2050108 on process control in chemical engineering .

Q. What experimental approaches elucidate the role of molecular structure in its interactions with biological membranes?

  • Methodological Answer : Design Langmuir-Blodgett trough experiments to study monolayer penetration kinetics. Pair this with molecular dynamics (MD) simulations parameterized using the compound’s partial charges and conformational flexibility. Cross-validate with fluorescence anisotropy measurements to assess membrane fluidity changes .

Data Analysis and Theoretical Frameworks

Q. How should researchers address variability in micelle size distribution data obtained from dynamic light scattering (DLS)?

  • Methodological Answer : Apply principal component analysis (PCA) to identify confounding variables (e.g., temperature fluctuations, dust particles). Replicate measurements under controlled hydrodynamic conditions, and use CRDC subclass RDF2050107 (powder/particle technology) to standardize dispersion protocols .

Q. What theoretical frameworks guide the study of this surfactant’s behavior in non-aqueous emulsions?

  • Methodological Answer : Link experiments to the hydrophilic-lipophilic balance (HLB) theory and Winsor phase diagrams. Epistemological alignment with energy-related pollutant fate models (e.g., DOE Atmospheric Chemistry Program frameworks) can contextualize environmental stability in non-aqueous systems .

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